molecular formula C20H17ClN2O2 B11353184 N-(3-chlorobenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide

N-(3-chlorobenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide

Cat. No.: B11353184
M. Wt: 352.8 g/mol
InChI Key: GMDDESSIRIXZCN-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with pyridine-2-amine to form an intermediate.

    Acylation: The intermediate is then acylated using phenoxyacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions in a basic medium.

Major Products

    Oxidation: The major products are typically carboxylic acids.

    Reduction: The major products are usually amines.

    Substitution: The products depend on the nucleophile used but can include various substituted aromatic compounds.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A compound with a similar structure but different functional groups.

    Pheniramine: Another related compound with similar pharmacological properties.

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-phenoxy-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H17ClN2O2/c21-17-8-6-7-16(13-17)14-23(19-11-4-5-12-22-19)20(24)15-25-18-9-2-1-3-10-18/h1-13H,14-15H2

InChI Key

GMDDESSIRIXZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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